n-(3-Iodobenzyl)-5'-o-methyladenosine
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H20IN5O4 |
|---|---|
Molecular Weight |
497.3 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[(3-iodophenyl)methylamino]purin-9-yl]-5-(methoxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H20IN5O4/c1-27-7-12-14(25)15(26)18(28-12)24-9-23-13-16(21-8-22-17(13)24)20-6-10-3-2-4-11(19)5-10/h2-5,8-9,12,14-15,18,25-26H,6-7H2,1H3,(H,20,21,22)/t12-,14-,15-,18-/m1/s1 |
InChI Key |
QFZYZNWVNVQKTI-SCFUHWHPSA-N |
Isomeric SMILES |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O |
Canonical SMILES |
COCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)O)O |
Synonyms |
IBnOMe-adenosine N-(3-iodobenzyl)-5'-O-methyladenosine |
Origin of Product |
United States |
Analytical Verification Techniques for Structural Elucidation of Research Compounds
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to assess the purity of the synthesized compound and to isolate it from any remaining starting materials, by-products, or impurities. nih.govjenabioscience.com A reversed-phase HPLC method, using a C18 column with a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) containing a modifier like formic acid, is typically employed. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram. This method is also crucial for monitoring the progress of the chemical reactions during the synthesis. jenabioscience.com
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of the target compound, thereby confirming its elemental composition. nih.gov Electrospray ionization (ESI) is a common soft ionization technique used for adenosine (B11128) derivatives. nih.gov For this compound (C₁₈H₂₀IN₅O₄), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₈H₂₁IN₅O₄]⁺ | 498.0633 |
| [M+Na]⁺ | [C₁₈H₂₀IN₅NaO₄]⁺ | 520.0452 |
| [M-H]⁻ | [C₁₈H₁₉IN₅O₄]⁻ | 496.0487 |
| Data derived from computational predictions for the specified molecule. uni.lu |
Fragmentation analysis (MS/MS) can further corroborate the structure by showing the loss of specific moieties, such as the ribose sugar or the iodobenzyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules. A suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) correlation experiments, provides a complete picture of the molecular framework. nih.govresearchgate.net
¹H NMR: This experiment provides information about the chemical environment of all hydrogen atoms in the molecule. The spectrum would show distinct signals for the protons of the adenine (B156593) and iodobenzyl aromatic rings, the benzylic methylene (B1212753) (CH₂) bridge, the ribose sugar protons (including the anomeric H-1' proton), and a characteristic singlet for the new 5'-O-methyl (OCH₃) group.
¹³C NMR: This spectrum reveals the number of unique carbon atoms and their electronic environments, confirming the presence of all carbons in the purine (B94841), ribose, and iodobenzyl moieties.
2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. For instance, an HMBC experiment would show a correlation between the protons of the 5'-O-methyl group and the C-5' carbon of the ribose, definitively confirming the site of methylation. Similarly, correlations between the benzylic CH₂ protons and carbons of both the adenine and the iodophenyl rings would confirm the N6-linkage. nih.gov
Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties
| Moiety | Atom | Typical Chemical Shift (ppm) |
| Adenine | H-2, H-8 | 8.0 - 8.5 |
| Iodobenzyl | Aromatic H | 7.0 - 8.0 |
| Ribose | Anomeric H-1' | ~6.0 (doublet) |
| Benzyl (B1604629) | CH₂ | ~4.8 (broad singlet) |
| Ribose | H-2', H-3', H-4', H-5' | 3.8 - 4.6 |
| Methyl Ether | OCH₃ | ~3.4 (singlet) |
| Note: Shifts are approximate and can vary based on solvent and specific molecular conformation. |
Together, these analytical techniques provide a comprehensive and definitive characterization, ensuring the structural integrity and purity of the synthesized this compound.
Molecular Pharmacology and Receptor Binding Profile of N 3 Iodobenzyl 5 O Methyladenosine
Quantitative Receptor Affinity and Selectivity Determinations
The affinity (measured as the inhibition constant, Ki) of a ligand for its receptor is a primary indicator of its potency. For adenosine (B11128) analogues, binding assays are typically performed on membranes from cells stably transfected with specific human adenosine receptor subtypes.
The N6-(3-iodobenzyl) moiety is a critical feature for conferring high affinity at the A3 adenosine receptor. Research into a series of N6-benzyladenosine-5′-uronamides demonstrated that the combination of an N6-benzyl group and a 5'-N-methyluronamide modification optimizes potency and selectivity for A3 receptors. nih.gov The compound 5′-N-Methyl-N6-(3-iodobenzyl)adenosine, a close structural analogue to N-(3-Iodobenzyl)-5'-O-methyladenosine, displayed a high affinity at rat A3 receptors with a Ki value of 1.1 nM. nih.gov Even the parent compound, N6-(3-Iodobenzyl)adenosine, which lacks the 5'-modification, shows a degree of selectivity for the A3 receptor, a rare characteristic for a monosubstituted adenosine analogue. nih.govnih.gov Further modifications, such as the addition of a 2-chloro group, can enhance affinity even more, with 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA) exhibiting a Ki value of 0.33 nM at rat A3 receptors. nih.govnih.gov
A crucial aspect of a receptor ligand's profile is its selectivity for one receptor subtype over others. The N6-(3-iodobenzyl) adenosine derivatives are particularly noted for their A3 selectivity. 5′-N-Methyl-N6-(3-iodobenzyl)adenosine (likely the uronamide IB-MECA) was found to be approximately 50-fold selective for the A3 receptor over both A1 and A2A receptors. nih.gov The parent compound, N6-(3-Iodobenzyl)adenosine, was found to be 2-fold selective for A3 versus A1 or A2a receptors. nih.govnih.gov
The selectivity of these compounds can be dramatically enhanced with further substitutions. For instance, 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA) demonstrates a remarkable selectivity, with 2500-fold preference for A3 over A1 receptors and 1400-fold over A2A receptors. nih.govnih.govmedchemexpress.com Data regarding the affinity of this compound for the A2B receptor subtype is not extensively covered in the reviewed literature.
Interactive Data Table: Receptor Binding Affinity of N6-(3-Iodobenzyl) Adenosine Derivatives
| Compound | Receptor Subtype | Ki (nM) | Selectivity vs. A1 | Selectivity vs. A2A | Source |
| 5′-N-Methyl-N6-(3-iodobenzyl)adenosine (IB-MECA) | A3 (rat) | 1.1 | ~50-fold | ~50-fold | nih.gov |
| N6-(3-Iodobenzyl)adenosine | A3 (rat) | - | 2-fold | 2-fold | nih.govnih.gov |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA) | A3 (rat) | 0.33 | 2500-fold | 1400-fold | nih.govnih.gov |
| 2-Chloro-N6-(3-iodobenzyl)adenosine | A3 (rat) | 1.4 | Moderate | Moderate | nih.govnih.gov |
Functional Efficacy Characterization in Transfected Cellular Systems
Beyond binding affinity, functional assays are essential to determine whether a ligand acts as an agonist (activating the receptor), antagonist (blocking the receptor), or partial agonist.
The A3 adenosine receptor is canonically coupled to the Gi/o family of G proteins. medchemexpress.com Activation of this pathway typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP), resulting in decreased intracellular cAMP levels. medchemexpress.com Therefore, A3AR agonists are expected to reduce cAMP accumulation in functional assays.
Functional studies on 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA) in Chinese Hamster Ovary (CHO) cells stably expressing rat A3 receptors confirmed its role as a full agonist. nih.gov In these cells, it potently inhibited adenylyl cyclase with an IC50 value of 67 nM. nih.govnih.gov This demonstrates a clear link between the binding of this class of compounds to the A3 receptor and the initiation of a functional cellular response. While specific data for this compound is not available, its structural similarity suggests it would also function as an agonist to inhibit adenylyl cyclase.
Interactive Data Table: Functional Efficacy of Related A3 Agonists
| Compound | Assay | Cell System | Result (IC50) | Source |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (Cl-IB-MECA) | Adenylyl Cyclase Inhibition | CHO cells (rat A3AR) | 67 nM | nih.govnih.gov |
To confirm that receptor activation is mediated through G protein coupling, a [35S]GTPγS binding assay is often employed. This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G protein following receptor activation by an agonist. nih.gov An increase in [35S]GTPγS binding indicates that the ligand is promoting the exchange of GDP for GTP on the G protein, which is the hallmark of G protein activation. nih.govnih.gov Studies on related adenosine receptor agonists, such as (N)-methanocarba derivatives, have utilized this assay to confirm their efficacy at stimulating G protein coupling at A1 and A3 receptors. nih.gov Although specific [35S]GTPγS binding data for this compound is not detailed in the available literature, its classification as an A3 agonist strongly implies that it functions by activating the Gi/o signaling cascade.
Allosteric Modulation and Cooperative Binding Phenomena
Allosteric modulators are ligands that bind to a site on the receptor distinct from the primary (orthosteric) binding site. They can enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the affinity and/or efficacy of the endogenous agonist. Based on the reviewed scientific literature, this compound and its closely related analogues like IB-MECA are characterized as orthosteric agonists that directly bind to and activate the A3 adenosine receptor. There is currently no significant research indicating that this compound exhibits allosteric modulation or cooperative binding phenomena at adenosine receptors.
Structure Activity Relationship Sar and Ligand Design Principles for N 3 Iodobenzyl 5 O Methyladenosine Analogs
Systematic Exploration of N6-Benzyl Substituent Effects on A3AR Selectivity and Potency
The N6-benzyl group is a critical modification for conferring A3AR affinity. nih.gov Recent structural studies have shown that this benzyl (B1604629) group, particularly with a 3-iodo substitution, wedges into a specific hydrophobic pocket within the A3AR, creating extensive and favorable interactions that enhance both potency and selectivity. biorxiv.org
Positional Isomerism of Iodine on the Benzyl Moiety
The position of the iodine atom on the N6-benzyl ring is a key determinant of A3AR affinity and selectivity. The N6-(3-Iodobenzyl) substitution has been identified as particularly effective for enhancing affinity for A3AR. unife.itnih.gov Studies comparing positional isomers demonstrate that the meta-position (3-position) for the halogen is optimal. For instance, N6-(3-Iodobenzyl)adenosine was found to be the first monosubstituted adenosine (B11128) analog to display any selectivity for the A3 receptor over A1 and A2A receptors. nih.govnih.gov This highlights the specific fit of the 3-iodobenzyl group within the receptor's binding pocket. biorxiv.org
Halogenation and Other Modifications of the Phenyl Ring
Beyond iodine, other halogens and substituents on the benzyl ring have been systematically studied. A series of 3-halobenzyl derivatives showed a potency order at A1 and A2a receptors of I ≈ Br > Cl > F, while at the A3 receptor, the 3-fluoro derivative was notably weaker than the other halo-substituted compounds. nih.govbiu.ac.il This suggests that both the size and electronic properties of the halogen at the 3-position are crucial for optimal interaction with the A3AR.
Combining the N6-(3-iodobenzyl) group with a 2-chloro substitution on the purine (B94841) ring, as in 2-Chloro-N6-(3-iodobenzyl)adenosine, results in a compound with a high affinity (Ki value of 1.4 nM) and moderate selectivity for A3 receptors. nih.govnih.gov This indicates an additive effect of these modifications. However, the introduction of a 2-chloro group can also dramatically reduce efficacy, sometimes converting a full agonist into a potent antagonist, demonstrating that small structural changes can significantly alter the functional activity of these ligands. nih.gov
Other modifications, such as a 4-methoxy group on the benzyl ring, have also been shown to favor A3 selectivity. nih.govbiu.ac.il
Table 1: Effect of Benzyl Ring Substitution on A3AR Affinity
Influence of Ribose Modifications on Receptor Interaction
The ribose moiety of adenosine is another critical site for modification to modulate receptor affinity and selectivity. While the 2'- and 3'-hydroxyl groups are generally considered important for receptor interaction, the 5'-position offers considerable flexibility for substitution. nih.govnih.gov
Impact of 5'-O-Methyl Group on A1 and A3 Receptor Affinity
The presence of a 5'-O-methyl group, as in the parent compound, is part of a broader strategy of modifying the 5'-position to enhance A3AR affinity and selectivity. The 5'-uronamide modification, particularly with an N-methyl group, significantly increases affinity and selectivity for the A3 receptor. nih.govnih.gov For example, combining a 5'-N-methyluronamide with an N6-(3-iodobenzyl) group resulted in a compound with a Ki of 1.1 nM at A3 receptors and a 50-fold selectivity over A1 and A2a receptors. nih.govbiu.ac.il The 5'-O-methyl group is a bioisostere of the 5'-uronamide and contributes similarly to enhancing A3 receptor affinity. This modification is thought to orient the ligand optimally within the binding pocket while also preventing phosphorylation by adenosine kinase, thereby increasing metabolic stability. nih.gov
Derivatization at Other Ribose Hydroxyl Positions (e.g., 2', 3')
Generally, modifications at the 2' and 3' positions of the ribose ring are less tolerated for maintaining high affinity at adenosine receptors compared to the 5' position. nih.govnih.gov However, some specific changes are permitted and can even enhance selectivity. A 3'-deoxy analog of a highly A3-selective adenosine derivative was found to retain its selectivity and act as a full agonist, indicating that the 3'-hydroxyl group is not strictly necessary for A3AR activation. nih.gov Similarly, some 3'-amino-3'-deoxy modifications have been incorporated into potent A3AR agonists. unife.it Conversely, substitutions at the 2' position, such as with a 2'-fluoro or 2'-chloro group, can dramatically decrease the efficacy of the ligand. nih.gov Any substitution at the 2' position tends to stabilize the S-conformation of the sugar ring. researchgate.net
Effects of Purine Ring Substitutions on Pharmacological Profile
Modifications to the purine ring itself, at positions other than N6, offer another avenue to fine-tune the pharmacological profile of adenosine analogs.
Substitution at the C2 position of the purine ring is particularly well-tolerated at the A3AR and can significantly enhance affinity and selectivity. nih.gov The potency-enhancing effect of 2-substituents generally follows the order: chloro > thioether > amine. nih.gov The combination of a 2-chloro group with N6-(3-iodobenzyl) and 5'-N-methyluronamide modifications created one of the most potent and selective A3AR agonists, with 2500-fold and 1400-fold selectivity over A1 and A2a receptors, respectively. nih.govnih.gov Structural analysis suggests the 2-chloro group enters a specific cavity in the receptor, forming additional stabilizing hydrophobic interactions. biorxiv.org Other small groups, such as methylamino, at the C2 position are also favored at A3 receptors. nih.gov
Contribution of 2-Position Substituents (e.g., Chlorine) to Affinity and Selectivity
The introduction of substituents at the 2-position of the adenine (B156593) ring in N6-benzyladenosine analogs has been a key strategy in modulating their affinity and selectivity for adenosine receptors (ARs), particularly the A3 subtype. Research has shown that small, electron-withdrawing groups, such as chlorine, can significantly enhance the affinity and selectivity for the A3AR.
The effects of 2-substitution are often additive with modifications at other positions, such as the N6- and 5'-positions. For instance, while N6-(3-Iodobenzyl)adenosine displays a modest 2-fold selectivity for A3 versus A1 or A2A receptors, the addition of a 2-chloro substituent leads to a notable increase in A3 affinity. nih.govnih.gov The compound 2-Chloro-N6-(3-iodobenzyl)adenosine demonstrates a high affinity for the A3 receptor with a Ki value of 1.4 nM and moderate selectivity. nih.govnih.gov
This enhancement becomes even more pronounced when combined with a 5'-N-methyluronamide group. The resulting analog, 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide, exhibits a Ki value of 0.33 nM for the A3 receptor. nih.govnih.gov This represents a 3-fold greater affinity than its non-chlorinated counterpart, N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide (IB-MECA). nih.gov Furthermore, this 2-chloro analog displays remarkable selectivity, being 2500-fold more selective for A3 over A1 receptors and 1400-fold over A2A receptors. nih.govnih.gov In functional assays, it acts as a full agonist, inhibiting adenylate cyclase via rat A3 receptors with an IC50 of 67 nM. nih.govnih.gov
Studies have explored other 2-position substituents as well. Both small and sterically bulky groups at this position are generally well-tolerated at A3 receptors. nih.govnih.gov For example, 2-(methylthio) and 2-(methylamino) analogs of N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide were found to be less potent than the 2-chloro version but maintained high selectivity for the A3 receptor. nih.govnih.gov A series of N6-(3-iodobenzyl) 2-amino derivatives indicated that a small 2-alkylamino group, like methylamino, is favored at A3 receptors. mdpi.com
The data suggests that the 2-position of the adenine nucleus is a critical site for modification to achieve high affinity and selectivity for the A3 adenosine receptor. The electronic and steric properties of the substituent at this position play a crucial role in the interaction with the receptor binding pocket.
| Compound | A3 Receptor Affinity (Ki, nM) | Selectivity vs. A1 Receptor | Selectivity vs. A2A Receptor | Functional Activity (IC50, nM) |
|---|---|---|---|---|
| N6-(3-Iodobenzyl)adenosine | - | 2-fold | 2-fold | - |
| 2-Chloro-N6-(3-iodobenzyl)adenosine | 1.4 | Moderate | Moderate | - |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide | 0.33 | 2500-fold | 1400-fold | 67 |
| 2-(Methylthio)-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide | Less potent than 2-chloro analog | Nearly as selective as 2-chloro analog | Nearly as selective as 2-chloro analog | - |
| 2-(Methylamino)-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide | Less potent than 2-chloro analog | Nearly as selective as 2-chloro analog | Nearly as selective as 2-chloro analog | - |
Conformational Analysis and Flexibility of N-(3-Iodobenzyl)-5'-O-methyladenosine and Analogs
The biological activity of this compound and its analogs is intrinsically linked to their three-dimensional structure and conformational flexibility. The ability of these molecules to adopt specific conformations allows for optimal interaction with the binding site of adenosine receptors. Conformational analysis, through methods like semi-empirical quantum mechanics calculations and NMR spectroscopy, is crucial for understanding these structural requirements. nih.gov
The flexibility of the N6-substituent is also a significant factor. The N6-benzyl group in this compound has a degree of rotational freedom that allows it to explore different spatial orientations. Computational studies on N6-substituted adenosine analogs have aimed to identify the global minimum energy conformations, which are likely the most populated and biologically relevant shapes. nih.gov For N6-substituted adenosine analogues, a C1'-N6-C6-N1 torsion angle of approximately 10 degrees has been identified as corresponding to the global minima, a finding consistent with crystallographic and NMR data. nih.gov This preferred orientation positions the benzyl group in a specific manner relative to the adenine core, which is crucial for its interaction with the receptor.
The human A3AR appears to tolerate a range of N6 substituents, indicating a degree of flexibility within the binding pocket itself. nih.gov This allows for the design of diverse analogs with varied substitution patterns on the benzyl ring, such as the 3-iodo group, which enhances A3AR affinity and selectivity. nih.gov The flexibility of both the ligand and the receptor is a fundamental concept in their interaction, allowing for an induced fit that optimizes binding affinity. researchgate.net Understanding the conformational landscape and flexibility of this compound and its analogs is therefore essential for the rational design of new ligands with improved potency and selectivity for the A3 adenosine receptor.
Preclinical Pharmacological Investigations and Cellular Mechanisms of Action
Intracellular Signal Transduction Pathways Modulated by N-(3-Iodobenzyl)-5'-O-methyladenosine
The binding of this compound to the A3AR initiates a cascade of intracellular events, influencing key signaling networks that govern cell fate. The specific pathways activated can be context-dependent, varying with cell type and the surrounding molecular environment.
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. nih.govcellsignal.commdpi.com Activation of A3AR by its agonists has been shown to modulate this pathway, although the effects can differ depending on the cellular context.
In human melanoma cell lines, A3AR agonists demonstrate a clear activation of PI3K/Akt signaling. In A375 human melanoma cells, the related A3AR agonist, Cl-IB-MECA, was found to stimulate the PI3K-dependent phosphorylation of Akt. nih.gov This activation of Akt, in turn, led to a reduction in the phosphorylation of ERK1/2, ultimately inhibiting cell proliferation. nih.gov Similarly, in B16 melanoma cells, this compound (IB-MECA) was shown to induce the phosphorylation of Akt. nih.gov This activation is proposed to be mediated by the β/γ subunits of the G protein coupled to the A3AR. nih.gov
Conversely, in other cell types, such as fibroblast-like synoviocytes from rheumatoid arthritis patients, A3AR agonists have been observed to inhibit the expression of PI3K and Akt. nih.gov This highlights that the downstream consequences of A3AR activation on the PI3K/Akt pathway are highly dependent on the specific cellular machinery of the target cell.
G protein-coupled receptors can form complexes with each other, known as heteromers, which can lead to novel signaling properties distinct from the individual receptors. This phenomenon, referred to as crosstalk, is a key mechanism for integrating diverse extracellular signals.
Evidence of crosstalk involving the A3AR has been demonstrated through its interaction with the A2A adenosine (B11128) receptor (A2AR), another GPCR. Studies have identified the formation of A2AR-A3AR heteromers in both heterologous expression systems and primary cultures of mouse cortical neurons. nih.gov The functional consequence of this interaction is a significant modulation of A3AR signaling. Within this heteromeric complex, the signaling output from the A3R is markedly decreased. nih.gov Interestingly, this inhibition can be reversed by antagonists of the A2A receptor, which allows the A3R-mediated signaling to proceed. nih.gov This interaction demonstrates a sophisticated level of regulation where the functional status of one receptor directly influences the signaling capacity of another, expanding the repertoire of cellular responses to the endogenous agonist adenosine. nih.gov
Cellular Responses and Phenotypic Changes in In Vitro Disease Models
The modulation of intracellular signaling pathways by this compound translates into significant changes in cellular behavior. In vitro studies using various disease-relevant cell lines have been instrumental in characterizing these phenotypic outcomes.
A primary focus of preclinical research on this compound has been its anti-cancer activity. A3AR is known to be overexpressed in various tumor types, and its activation by agonists like IB-MECA can inhibit cell proliferation and induce programmed cell death (apoptosis). cancer-research-network.compatsnap.com
The compound has demonstrated efficacy across a range of cancer cell lines:
Melanoma: In B16-F10 melanoma cells, IB-MECA was found to inhibit tumor cell growth. The proposed mechanism involves the inhibition of Protein Kinase A and B, leading to the activation of GSK-3β, which in turn downregulates key cell cycle progression genes like c-Myc and cyclin D1. canfite.com
Breast Cancer: IB-MECA significantly inhibits the growth of both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB468) human breast cancer cell lines. nih.govcapes.gov.br
Colon Cancer: The effect in colon cancer cells appears to be cell-line specific. In HCT 116 cells, IB-MECA decreased cell number and increased apoptosis. ebi.ac.uk However, in HT-29 cells, the same compound resulted in an increase in cell number and a decrease in apoptosis. ebi.ac.uk
Prostate Cancer: In human prostate cancer cells, Piclidenoson (IB-MECA) suppresses cell proliferation by inducing cell cycle arrest and promotes apoptosis through the activation of caspase-3 and the downregulation of the anti-apoptotic protein Bcl-2. cancer-research-network.com
Lung Cancer: A derivative, 2-chloro-N6-(3-iodobenzyl)-4'-thioadenosine-5'-N-methyluronamide (thio-Cl-IB-MECA), was shown to induce cell cycle arrest and apoptosis in A549 human lung cancer cells. nih.gov
Interactive Table: Effect of this compound and its Analogs on Cancer Cell Lines
| Cell Line | Cancer Type | Compound | Observed Effect | Reference |
| MCF-7 | Breast Cancer | IB-MECA | Inhibition of cell growth | nih.govcapes.gov.br |
| MDA-MB468 | Breast Cancer | IB-MECA | Inhibition of cell growth | nih.govcapes.gov.br |
| HCT 116 | Colon Cancer | IB-MECA | Decreased cell number, increased apoptosis | ebi.ac.uk |
| HT-29 | Colon Cancer | IB-MECA | Increased cell number, decreased apoptosis | ebi.ac.uk |
| A549 | Lung Cancer | thio-Cl-IB-MECA | Cell cycle arrest, apoptosis | nih.gov |
| B16-F10 | Melanoma | IB-MECA | Inhibition of cell growth | canfite.com |
| Prostate Cancer Cells | Prostate Cancer | Piclidenoson | Cell cycle arrest, apoptosis, caspase-3 activation | cancer-research-network.com |
Mesenchymal stem cells (MSCs) are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts and adipocytes. nih.gov Adenosine signaling is known to play a role in this differentiation process. nih.govmdpi.com However, based on available research, there is currently no direct evidence demonstrating that this compound or other A3AR agonists specifically induce the production of the adipokine adiponectin in mesenchymal stem cells. While studies have shown that adenosine receptors are expressed on MSCs and that their activation influences adipogenesis, the specific role of A3AR in regulating adiponectin secretion by these cells has not been documented in the retrieved scientific literature. nih.govresearchgate.net
Melanogenesis is the process of producing melanin (B1238610), the pigment responsible for coloration. nih.govnih.gov The A3AR is a Gi protein-coupled receptor, and its activation is typically associated with a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov Since elevated cAMP is a known stimulus for melanogenesis, it was expected that an A3AR agonist would reduce melanin production.
However, research in B16 melanoma cells has revealed a paradoxical outcome. Treatment of B16 melanoma cells with IB-MECA led to a dose-dependent increase in melanin levels. nih.gov This effect was also observed in human skin explants, which showed an increase in DOPA-positive cells and melanin deposition in keratinocytes after exposure to IB-MECA. nih.gov The underlying mechanism for this enhanced pigmentation involves the activation of the PI3K/Akt signaling pathway, which leads to the nuclear translocation of the master regulator of melanogenesis, MiTF (microphthalmia-associated transcription factor). nih.gov This finding suggests that A3AR activation can stimulate melanogenesis through a cAMP-independent mechanism, highlighting a complex regulatory role for this receptor in pigment production. nih.gov
Table: Effect of this compound on Melanogenesis
| Cell Model | Compound | Primary Outcome | Mechanism | Reference |
| B16 Melanoma Cells | IB-MECA | Increased melanin levels | Activation of PI3K/Akt pathway, nuclear translocation of MiTF | nih.gov |
| Human Skin Explants | IB-MECA | Increased DOPA positive cells, increased melanin deposition | Not fully elucidated, presumed similar to in vitro model | nih.gov |
In Vivo Efficacy Studies in Non-Human Animal Models
The therapeutic potential of this compound in the context of myocardial ischemia-reperfusion (I/R) injury has been substantiated in several preclinical animal models. Studies have demonstrated its efficacy not only as a pre-treatment but also when administered during the critical reperfusion phase, a scenario with greater clinical relevance. nih.govhaematologica.org
In isolated rat heart models, this compound applied at the onset of reperfusion significantly reduced myocardial infarct size. nih.govhaematologica.org This protective effect was demonstrated to be a direct consequence of A3 adenosine receptor (A3AR) activation, as the benefit was nullified by the co-administration of a selective A3AR antagonist. nih.govhaematologica.org Further investigation into the cellular mechanism revealed that the compound's cardioprotective action is mediated through the inhibition of the mitochondrial permeability transition pore (mPTP) opening. nih.govhaematologica.org The opening of the mPTP is a critical event in reperfusion injury, leading to cell death. The compound prevents this by activating a specific signaling cascade involving the phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn leads to the inhibitory phosphorylation of glycogen (B147801) synthase kinase 3β (GSK-3β). nih.govhaematologica.org This inactivation of GSK-3β is the key step that prevents the mPTP from opening. nih.govhaematologica.org
Efficacy has also been shown in a large animal model. In dogs subjected to myocardial I/R injury, this compound administered just before reperfusion resulted in a marked reduction in infarct size compared to control groups. nih.gov This cardioprotective effect was achieved without inducing changes in hemodynamic parameters such as heart rate, blood pressure, or coronary blood flow. nih.gov
| Animal Model | Key Findings | Proposed Mechanism of Action | Reference |
|---|---|---|---|
| Isolated Rat Heart (I/R Injury) | Reduced myocardial infarct size when administered at reperfusion. | Inhibition of mitochondrial permeability transition pore (mPTP) opening via PI3K/Akt-mediated inactivation of GSK-3β. | nih.govhaematologica.org |
| Dog (Myocardial I/R Injury) | Significantly reduced infarct size (~40% reduction) when given before reperfusion. | A3AR agonism; mechanism blocked by glibenclamide, suggesting involvement of KATP channels. | nih.gov |
This compound has demonstrated significant analgesic properties in murine models of chronic neuropathic pain, a condition often refractory to standard treatments. Its action is mediated through the activation of the A3 adenosine receptor. nih.gov
In a well-established mouse model of nerve injury-induced neuropathic pain, the chronic constriction injury (CCI) of the sciatic nerve, the compound was shown to rapidly and dose-dependently reverse mechanical allodynia (pain in response to a non-painful stimulus). nih.gov The analgesic effect was potent, with research indicating it was more efficacious and potent than morphine in this model. nih.gov This effect was specific to the A3AR and was not mediated by opioid receptors. nih.gov
The compound's utility has also been explored in models of chemotherapy-induced peripheral neuropathy (CIPN), a significant dose-limiting side effect of many cancer treatments. Studies have shown that A3AR agonism can block the neuropathic pain induced by various chemotherapeutic agents, including paclitaxel, oxaliplatin, and bortezomib, which have distinct mechanisms of action. nih.gov This suggests a broad potential for managing this type of neuropathic pain. nih.gov
| Murine Pain Model | Compound Effect | Key Research Finding | Reference |
|---|---|---|---|
| Chronic Constriction Injury (CCI) of Sciatic Nerve | Rapid and dose-dependent reversal of mechanical allodynia. | Demonstrated greater efficacy and potency than morphine in this model. | nih.gov |
| Chemotherapy-Induced Neuropathic Pain (e.g., Paclitaxel, Oxaliplatin) | Blocked the development of neuropathic pain. | Effective against pain from chemotherapeutics with distinct mechanisms of action. | nih.gov |
The role of this compound in modulating metabolic parameters has been investigated in animal models of diabetes, though research in this specific area is not as extensive as in cardioprotection or pain.
| Diabetic Animal Model | Observed Metabolic Effect | Additional Observations | Reference |
|---|---|---|---|
| Multiple Low-Dose Streptozotocin (MLDS) in Mice (Type 1 Diabetes Model) | Limited the extent of hyperglycemia. | The compound exhibited toxicity at the tested dose, leading to the cessation of the experiment. | nih.gov |
This compound has been shown to act as a modulator of hematopoiesis (the formation of blood cellular components) in various murine models, suggesting a homeostatic regulatory function. nih.gov The compound's effects appear to be dependent on the functional state of the bone marrow. nih.gov
Studies in normal mice and in mice with chemotherapy-depleted bone marrow (using 5-fluorouracil) found that the compound stimulates the proliferation of granulocytic and erythroid cell systems. nih.gov The stimulatory effect was most pronounced when the hematopoietic system was already in a state of depletion, highlighting a potential role in hematopoietic recovery. nih.gov This is supported by findings that A3AR activation can stimulate the production of granulocyte colony-stimulating factor (G-CSF), a key factor for myeloid cell expansion. nih.gov
However, the compound's influence seems to be restricted to more mature, committed hematopoietic progenitor and precursor cells. nih.gov Investigations using flow cytometry and functional assays did not find a significant effect on the primitive hematopoietic stem cell pool or on their long-term repopulating ability. nih.gov Furthermore, in a model of lethal γ-irradiation, post-treatment with this compound did not significantly improve 30-day survival, suggesting its restorative capacity is most effective when a substantial portion of hematopoietic tissue is preserved. nih.gov
| Animal Model | Key Finding | Cellular Target/Mechanism | Reference |
|---|---|---|---|
| Normal and 5-Fluorouracil-treated Mice | Stimulated proliferation of granulocytic and erythroid cells, especially in depleted bone marrow. | Acts as a homeostatic regulator on hematopoietic cell proliferation. | nih.gov |
| γ-irradiated Mice | Stimulated recovery of hematopoiesis after sublethal irradiation but did not improve survival after lethal irradiation. | Action is likely restricted to more mature progenitor and precursor cells, requiring preserved hematopoietic tissue. | nih.govnih.gov |
| General Murine Models | Did not significantly influence the primitive hematopoietic stem and progenitor cell pool. | Modulatory action is restricted to more mature hematopoietic compartments. | nih.gov |
Computational Chemistry and Structural Biology Contributions to Understanding N 3 Iodobenzyl 5 O Methyladenosine Interactions
Homology Modeling and Receptor Structure Prediction for Adenosine (B11128) Receptors
The determination of high-resolution experimental structures for all adenosine receptor (AR) subtypes remains a challenge. nih.govsemanticscholar.org While crystal structures for the A1 and A2A subtypes have been solved, the structures for A2B and A3 receptors have historically been unavailable. nih.govuoa.gr To overcome this limitation, computational biologists employ homology modeling to construct three-dimensional models of the target receptor.
This technique builds a model of the target protein (e.g., the human A3 adenosine receptor) based on its amino acid sequence and an experimentally determined structure of a related homologous protein, which serves as a template. nih.gov For GPCRs, the crystal structure of bovine rhodopsin or other solved GPCRs like the A2A adenosine receptor have frequently been used as templates. nih.govnih.gov The process involves identifying the seven transmembrane (TM) helical domains, building them, and assembling them into a bundle that mimics the known architecture of GPCRs. nih.gov These models are crucial for subsequent computational studies, providing a structural framework to investigate how ligands like N-(3-Iodobenzyl)-5'-O-methyladenosine interact with the receptor. nih.gov
Molecular Docking Simulations for Ligand-Receptor Complex Formation
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov Using the homology model of an adenosine receptor, docking simulations can place this compound or its derivatives into the putative binding site. These simulations calculate the binding energy for different poses, allowing researchers to identify the most likely and energetically favorable binding mode. nih.gov
This approach has been widely used to study various classes of adenosine receptor ligands. nih.gov For A3AR antagonists, docking studies have successfully proposed putative binding modes, which then serve as templates for pharmacophore modeling and the virtual screening of chemical libraries to discover novel compounds. nih.gov The results from docking provide a static but detailed snapshot of the ligand-receptor interactions at a molecular level.
Docking and subsequent analyses pinpoint the specific amino acid residues within the receptor's binding pocket that are critical for ligand recognition and affinity. For adenosine derivatives, the binding site is located within the transmembrane helices. Studies on A3AR models have identified several key interaction motifs. nih.govnih.gov
The different moieties of the ligand interact with distinct regions of the binding pocket:
Adenine (B156593) and Ribose Moieties : The core of the adenosine molecule typically forms crucial hydrogen bonds. The adenine moiety has been shown to interact with residues in TM3, such as His95. nih.gov The ribose hydroxyl groups and the 5'-substituent are key for interacting with residues in TM6 and TM7, with the ability to form hydrogen bonds with residues like Ser271 and Asn274. nih.gov
N6-substituent : The N6-(3-iodobenzyl) group, which is critical for A3AR affinity and selectivity, projects into a hydrophobic pocket. nih.govnih.gov This region is defined by several hydrophobic and aromatic residues. Pi-pi stacking interactions between the benzyl (B1604629) ring of the ligand and an aromatic residue like Phenylalanine (Phe168) in the extracellular loop 2 (ECL2) are considered a key feature for the high affinity of many antagonists and agonists. nih.gov
The following table summarizes key interacting residues and motifs identified through computational studies of adenosine receptor ligands.
| Interacting Ligand Moiety | Receptor Region | Key Residue(s) | Interaction Type |
| Adenine | Transmembrane Helix 3 (TM3) | His95 | Hydrogen Bonding |
| Ribose/5'-Substituent | Transmembrane Helix 7 (TM7) | Asn274 | Hydrogen Bonding |
| Ribose/5'-Substituent | Transmembrane Helix 6 (TM6) | Ser271 | Hydrogen Bonding |
| N6-Benzyl Group | Extracellular Loop 2 (ECL2) | Phe168 | Pi-Pi Stacking |
| N6-Benzyl Group | Transmembrane Helices | Various | Hydrophobic Interactions |
Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Interactions
While molecular docking provides a static view, Molecular Dynamics (MD) simulations offer a dynamic perspective of the ligand-receptor complex. nih.govnih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov For the this compound-receptor complex, MD simulations can assess the stability of the docked pose, reveal alternative binding modes, and characterize the flexibility of both the ligand and the receptor. nih.govuoa.gr These simulations are computationally intensive but provide invaluable information that cannot be obtained from docking alone, helping to refine the understanding of binding interactions. unipi.it
A key application of MD simulations is to study the conformational changes that a receptor undergoes upon ligand binding, which is the basis of its activation or inhibition. nih.gov The binding of an agonist is expected to induce or stabilize a specific "active" conformation of the receptor, which can then couple to intracellular G proteins and initiate a signaling cascade. nih.gov These changes often involve the movement of transmembrane helices, particularly an outward movement of the intracellular end of TM6. nih.gov Conversely, an antagonist may bind in a way that stabilizes an inactive conformation of the receptor. nih.gov For instance, studies have suggested that for antagonists, the 5'-substituent of the adenosine analog moves toward TM7 and away from TM6, a distinct orientation compared to agonists. nih.gov
Free Energy Calculations and Quantitative Structure-Activity Relationship (QSAR) Modeling
To move beyond a qualitative description of binding, computational chemists employ more rigorous methods to quantify binding affinity and predict the activity of novel compounds.
Free Energy Calculations: These methods aim to compute the binding free energy (ΔG) of a ligand to its receptor, which is directly related to its binding affinity (Ki). frontiersin.org Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered among the most accurate methods. frontiersin.org These "alchemical" methods calculate the relative binding free energy (ΔΔG) between two similar ligands by computationally "morphing" one into the other in both the solvated state and when bound to the receptor. frontiersin.org While computationally demanding, these calculations can provide predictions with very good agreement with experimental data and are powerful tools in lead optimization. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR is a ligand-based drug design approach that aims to find a statistical correlation between the chemical structures of a set of compounds and their biological activity. nih.govnih.gov A QSAR model is a mathematical equation that relates physicochemical properties or structural features of molecules (known as descriptors) to their inhibitory or agonistic potency. researchgate.net
The general process involves:
Assembling a dataset of compounds with known activities.
Calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound.
Using statistical methods to build a model that best correlates the descriptors with activity. nih.gov
Validating the model to ensure its predictive power. researchgate.net
Once a reliable QSAR model is developed, it can be used to predict the activity of new, yet-to-be-synthesized derivatives of this compound, guiding medicinal chemistry efforts toward more potent and selective compounds. researchgate.netugm.ac.id
Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) Approaches
The Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method is a popular computational technique used to estimate the binding free energy of a ligand to its receptor. This approach combines the molecular mechanics energies of the ligand-receptor complex with a continuum solvation model to approximate the energetic cost of binding. While specific MM-GBSA studies focusing exclusively on this compound are not prevalent in publicly available literature, the methodology has been successfully applied to the A3 adenosine receptor to understand the binding of other ligands.
For instance, molecular dynamics (MD) simulations coupled with MM-GBSA calculations have been employed to investigate the binding of selective A3AR antagonists. nih.govresearchgate.net These studies calculate the contributions of various energy components to the total binding free energy, as detailed in the table below.
Table 1: Representative Components of MM-GBSA Binding Free Energy Calculation
| Energy Component | Description | Contribution to Binding |
|---|---|---|
| ΔEvdw | Van der Waals energy | Favorable |
| ΔEele | Electrostatic energy | Favorable |
| ΔGGB | Polar solvation energy (Generalized Born) | Unfavorable |
| ΔGSA | Non-polar solvation energy (Surface Area) | Favorable |
| ΔGbind | Total binding free energy | Overall stability |
Such analyses reveal the key energetic contributions to ligand binding and can distinguish the binding modes of different compounds. nih.gov For a molecule like this compound, an MM-GBSA study would help to quantify the favorable interactions of the N6-benzyl group and the 5'-O-methyl group within the A3AR binding pocket, as well as any unfavorable energetic costs, thereby providing a detailed picture of its binding thermodynamics.
Predictive Models for Receptor Affinity and Functional Efficacy
Predictive modeling, particularly through three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, has been instrumental in understanding the structural requirements for high affinity and efficacy at the A3AR. These models correlate the physicochemical properties of a series of compounds with their biological activities.
A notable 3D-QSAR study on a large set of A3AR agonists utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for both binding affinity and functional efficacy. nih.gov These models, validated with external test sets, provided significant predictive power and offered insights into the structural features that govern A3AR activation. nih.gov
The key findings from such predictive models for A3AR agonists are summarized below:
For Enhanced Binding Affinity:
A conformationally restricted, bulky group at the N6 position of the adenine ring, such as the 3-iodobenzyl group, is predicted to increase binding affinity. nih.gov
A hydrophilic and/or hydrogen-bonding group at the 5' position of the ribose moiety also contributes favorably to affinity. nih.gov
For Promoting Receptor Activation (Efficacy):
A small, hydrophobic group at the N6 position is generally favorable for receptor activation. nih.gov
The presence of a hydrophilic and hydrogen-bonding moiety at the 5' position is also crucial for the conformational changes in the transmembrane domains (TMs 5, 6, and 7) that are associated with receptor activation. nih.gov
These models provide a quantitative framework for understanding the structure-activity relationships of compounds like this compound and for designing new analogs with desired pharmacological profiles. The predictive ability of these QSAR models is often assessed using various statistical parameters, as shown in the table below.
Table 2: Statistical Parameters for Assessing Predictive QSAR Models
| Parameter | Description | Acceptable Value |
|---|---|---|
| q2 | Cross-validated correlation coefficient | > 0.5 |
| r2 | Non-cross-validated correlation coefficient | > 0.6 |
| r2pred | Predictive correlation coefficient for the external test set | > 0.6 |
This table outlines key statistical metrics used to validate the robustness and predictive power of QSAR models.
Structural Network Analysis and Allosteric Communication Pathways within Receptors
Structural network analysis is a powerful computational approach that models a protein as a network of interacting residues. This method can uncover allosteric communication pathways, which are chains of interacting amino acids that transmit information from one part of the receptor to another, such as from an allosteric binding site to the orthosteric site or to the G-protein coupling interface.
While specific structural network analyses for this compound are not detailed in the literature, studies on related GPCRs, such as the adenosine A1 receptor, have provided a general framework for how these networks operate. nih.govelifesciences.org These studies combine molecular dynamics simulations with network theory to map the flow of information through the receptor structure during activation. nih.gov
Key insights from structural network analysis of adenosine receptors include:
Dynamic Nature of Allosteric Networks: The communication pathways within the receptor are not static but are dynamically modulated during the process of receptor activation and G-protein coupling. nih.gov
Hubs of Communication: Certain residues act as critical hubs in the network, connecting different regions of the receptor. For instance, in the adenosine A1 receptor, the end of TM3 has been identified as a central hub for allosteric communication at the intracellular side. elifesciences.org
Role of Extracellular Loops: The extracellular loops (ECLs), particularly ECL2 and ECL3, serve as communication centers that connect multiple transmembrane helices and propagate signals from the extracellular side to the intracellular G-protein coupling domains. elifesciences.org
These allosteric networks are crucial for the fine-tuning of receptor function. Allosteric modulators can bind to sites topographically distinct from the orthosteric site and alter the conformation of the receptor, thereby influencing the binding and/or efficacy of the endogenous agonist. nih.gov Understanding these communication pathways is essential for the rational design of allosteric drugs that can offer greater selectivity and a more nuanced modulation of receptor activity. The study of these networks in the A3AR would provide a deeper understanding of how the binding of this compound at the orthosteric site initiates the cascade of conformational changes leading to G-protein activation.
Future Research Directions and Translational Perspectives for N 3 Iodobenzyl 5 O Methyladenosine Analogs Limited to Preclinical and Research Applications
Design and Synthesis of Novel Adenosine (B11128) Receptor Ligands with Enhanced Subtype Selectivity and Functional Bias
A primary challenge in the field of adenosine receptor research is the development of ligands with high subtype selectivity, which is crucial for dissecting the specific roles of each of the four AR subtypes (A₁, A₂A, A₂B, and A₃). The structural similarity of the orthosteric binding pockets across these subtypes makes designing selective antagonists and agonists a significant hurdle. nih.gov Future efforts will focus on rational, structure-based design to overcome this. The availability of high-resolution crystal structures for some ARs, such as the A₂A receptor, provides an excellent template for computational modeling and virtual ligand screening. nih.govacs.org However, direct homology models may not be sufficient to predict subtype specificity, necessitating more refined approaches like ligand-guided receptor optimization. nih.gov
Key strategies for achieving enhanced selectivity involve specific chemical modifications. For instance, achieving A₃ selectivity in adenosine agonists has been shown to benefit from the combination of particular N⁶- and 5'-substitutions. nih.gov The N⁶-benzyl group, a core feature of the titular compound's scaffold, is known to be favored for its diminished potency at A₁ and A₂A receptors, which can be combined with affinity-enhancing effects of modifications at the 5'-position, such as the uronamide function. nih.gov Furthermore, structural changes can induce functional bias, where a ligand preferentially activates certain downstream signaling pathways over others. The synthesis of truncated derivatives, for example by removing the 5'-uronamide group, has been shown to switch a compound from an agonist to an antagonist, highlighting how structural modulation can alter functional properties. acs.org Future synthetic work will likely explore a wider range of modifications to the ribose moiety, the N⁶-substituent, and the purine (B94841) core to fine-tune both subtype selectivity and functional signaling outcomes.
Exploration of Polypharmacological Properties and Multi-Target Ligand Design
The traditional "one-target, one-drug" paradigm is increasingly being complemented by a multi-target approach, which can offer improved efficacy or a better side-effect profile in complex diseases. nih.gov Analogs of N-(3-Iodobenzyl)-5'-O-methyladenosine are prime candidates for this type of investigation. A notable example is N⁶-(3-Iodobenzyl)adenosine-5'-N-methyluronamide (IB-MECA), a potent A₃AR agonist. nih.govmerckmillipore.com Studies have revealed that IB-MECA and related compounds possess polypharmacological properties, acting not only on the A₃AR but also on peroxisome proliferator-activated receptors (PPARs). nih.govmerckmillipore.comelsevierpure.com Specifically, these compounds were found to function as both PPARγ partial agonists and PPARδ antagonists. nih.govewha.ac.kr
This dual activity was linked to an increase in adiponectin production in human bone marrow mesenchymal stem cells, a process associated with improved insulin (B600854) sensitivity. nih.govmerckmillipore.com Interestingly, this effect was observed with both the A₃AR agonist (IB-MECA) and A₃AR antagonists, suggesting the A₃AR pathway may not be directly involved and pointing towards the clinical potential of the PPAR activity. nih.gov These findings underscore the importance of exploring off-target activities that may have therapeutic relevance. Future research will focus on designing Multi-Target-Directed Ligands (MTDLs) that intentionally combine activity at ARs with other relevant targets to address complex pathologies. nih.gov This can be guided by multi-objective evolutionary algorithms that optimize for affinity at a primary target while simultaneously selecting against or for activity at other targets. acs.orgacs.orgnih.gov
Development of Advanced Preclinical Disease Models for Mechanistic Studies
Translating promising in vitro findings requires robust and relevant preclinical disease models. For adenosine receptor ligands, a wide array of models is necessary to probe their potential in various pathological contexts. mdpi.comnih.gov Given the cytoprotective effects of adenosine receptor activation, models of ischemia-reperfusion injury have been valuable. mdpi.comnih.gov For neurodegenerative conditions, such as Parkinson's disease, preclinical models are used to assess the efficacy of AR antagonists. michaeljfox.org For example, brain-specific A₂A receptor knockout mice are used to study the role of this receptor in the motor complications that arise from long-term L-dopa treatment. michaeljfox.org
Future work must involve developing more sophisticated models that better recapitulate human diseases. This includes creating animal models with specific genetic modifications to explore the roles of AR homo- and heterodimers, such as the well-established A₂A/D₂ dopamine (B1211576) receptor heteromer, which is a key target in Parkinson's disease research. nih.gov For studying inflammatory and autoimmune diseases, where A₃AR agonists have shown promise, models of rheumatoid arthritis and inflammatory bowel disease are crucial. nih.gov Furthermore, as the interplay between different cell types, such as microglia and mast cells, in neuroinflammation becomes clearer, models that allow for the detailed study of this cellular crosstalk will be essential for understanding the mechanisms of AR modulators. mdpi.com
Integration of High-Throughput Screening with Computational Drug Discovery Methodologies
The discovery of novel and improved AR ligands can be accelerated by integrating high-throughput screening (HTS) with advanced computational methods. HTS allows for the rapid evaluation of large chemical libraries. nih.govpatrinum.ch For instance, a non-imaging HTS method using fluorescent ligands has been successfully developed to screen for inhibitors of the A₃ adenosine receptor. nih.govresearchgate.net This technique enabled the screening of over 1,200 compounds and successfully identified known A₃AR ligands as well as novel compounds with sub-micromolar affinity. patrinum.chresearchgate.net Such platforms are crucial for identifying new chemical scaffolds.
Complementing HTS, computational drug discovery plays a vital role. Structure-based approaches, such as molecular docking, have been used to screen vast virtual libraries against AR crystal structures, leading to the discovery of novel ligands with significant activity. acs.orgnih.gov Beyond static structures, molecular dynamics simulations are increasingly used to model the flexibility of receptors and the dynamics of ligand binding, providing deeper insights for rational drug design. nih.gov A powerful emerging strategy is the use of multi-objective evolutionary algorithms for the de novo design of ligands. These algorithms can generate novel molecular structures optimized for multiple criteria simultaneously, such as high affinity and selectivity for a specific AR subtype, alongside favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. acs.orgnih.gov The integration of these computational design methods with rapid experimental validation through HTS creates a powerful cycle for efficient lead discovery and optimization.
Application in Chemical Biology Tools and Probes for Purinergic Signaling Pathways
To fully elucidate the complex roles of purinergic signaling in health and disease, researchers need sophisticated chemical tools. Analogs of this compound can serve as templates for the design of such probes. The development of chemical probes for ARs, including radioligands, fluorescent ligands, and covalent ligands, is an active area of research. nih.govbohrium.comsemanticscholar.orgunityfvg.it
Radioligands have historically been essential for receptor characterization and binding assays. nih.govsemanticscholar.org For example, the radioiodinated A₃AR agonist [¹²⁵I]AB-MECA has been instrumental in characterizing A₃ receptors. nih.gov More recently, radiotracers for positron emission tomography (PET) are being developed for in vivo imaging of AR distribution and density in the brain and other organs. nih.govsemanticscholar.org
Fluorescent ligands are becoming increasingly important for modern cell biology techniques, such as fluorescence resonance energy transfer (FRET) and high-content imaging, allowing for the study of receptors in their native cellular environment. nih.govnih.gov Covalent and affinity-based probes represent another frontier. These tools can be used to irreversibly label a receptor, which is useful for structural biology studies and for profiling target engagement in complex biological samples. nih.govacs.org An affinity-based probe for the human A₂A receptor has been developed, setting a precedent for creating similar tools for other AR subtypes. acs.org Future work will focus on expanding this chemical toolbox, creating a diverse array of probes based on selective scaffolds to better investigate receptor-ligand interactions and the dynamic regulation of purinergic signaling pathways. nih.govacs.org
Q & A
Basic Question: What structural features of N-(3-Iodobenzyl)-5'-O-methyladenosine contribute to its selectivity for A3 adenosine receptors (A3AR)?
Methodological Answer:
The compound’s selectivity arises from synergistic modifications at three positions:
- N6-substitution : The 3-iodobenzyl group at N6 enhances A3AR binding by interacting with hydrophobic pockets in the receptor’s orthosteric site .
- 5'-O-methylation : This modification reduces metabolic instability and increases selectivity by preventing phosphorylation, which is critical for A1/A2A receptor interactions .
- 2-position substitution : Adding a chloro or methylthio group at the 2-position further enhances A3AR affinity (e.g., 2-chloro derivatives show Ki values <1 nM for A3AR vs. >1,000 nM for A1/A2A) .
Experimental Validation : Radioligand binding assays using [¹²⁵I]AB-MECA in CHO cells expressing rat A3ARs are standard for quantifying selectivity .
Basic Question: Which assays are most reliable for evaluating the functional activity of this compound at A3AR?
Methodological Answer:
Three assays are pivotal:
Cyclic AMP Inhibition : Measures agonist-induced inhibition of forskolin-stimulated cAMP accumulation in CHO cells expressing human A3AR (EC₅₀ values typically <100 nM for potent agonists) .
[³⁵S]GTPγS Binding : Quantifies G protein activation via A3AR, useful for detecting efficacy differences between agonists (e.g., MRS542 showed higher efficacy here than in cAMP assays) .
Calcium Mobilization Assays : Detects alternative signaling pathways (e.g., IP3/DAG) to assess functional bias .
Critical Note : Discrepancies between assays (e.g., cAMP vs. GTPγS) may indicate signaling pathway bias, requiring multi-assay validation .
Advanced Question: How can researchers resolve contradictory data on allosteric modulation of this compound’s efficacy?
Methodological Answer:
Contradictions often arise from:
- Probe Dependence : Allosteric modulators (e.g., LUF6000) may differentially affect affinity vs. efficacy depending on the orthosteric agonist used .
- Signaling Bias : Modulators may enhance one pathway (e.g., cAMP inhibition) but not others (e.g., membrane hyperpolarization) .
Resolution Strategy :- Use Schild regression analysis to distinguish between affinity-driven vs. efficacy-driven modulation.
- Apply operational modeling (e.g., Black-Leff equations) to quantify cooperativity factors (α, β) for each signaling pathway .
Example : LUF6000 enhanced Cl-IBMECA’s cAMP inhibition but failed to augment MRS542’s efficacy in the same assay, suggesting agonist-specific cooperativity .
Advanced Question: What experimental designs are optimal for assessing functional selectivity of structurally modified analogs?
Methodological Answer:
To evaluate signaling bias:
Pathway-Specific Assays : Compare EC₅₀/Emax values across cAMP inhibition, β-arrestin recruitment, and calcium flux assays .
Bias Factor Calculation : Normalize data to a reference agonist (e.g., Cl-IB-MECA) using the ΔΔlog(τ/KA) method to quantify bias toward specific pathways .
Structural Correlations : Pair functional data with molecular dynamics simulations to link modifications (e.g., 4′-thio substitution in thio-Cl-IB-MECA) to receptor conformational changes .
Case Study : Thio-Cl-IB-MECA showed 10-fold higher bias for Wnt pathway inhibition over cAMP modulation, linked to its 4′-thio ribose modification .
Advanced Question: How do 2-position substitutions influence the compound’s interaction with A3AR in cancer models?
Methodological Answer:
2-substitutions (e.g., chloro, methylthio) alter:
- Binding Kinetics : 2-Chloro derivatives exhibit slower dissociation rates, enhancing sustained receptor activation .
- Downstream Effects : 2-Methylthio analogs preferentially inhibit Wnt/β-catenin signaling in cancer cells (IC₅₀ = 50 nM in HCT116 colon cancer cells) vs. adenosine transporter inhibition .
Experimental Workflow :
Basic Question: What are the key challenges in synthesizing this compound derivatives?
Methodological Answer:
Challenges include:
- Regioselective Iodination : Achieving pure 3-iodo substitution on the benzyl group requires controlled Ullmann coupling conditions .
- Ribose Modification Stability : 5'-O-methylation must avoid side reactions (e.g., 2'- or 3'-methylation) using protecting groups like tert-butyldimethylsilyl .
Quality Control :
Advanced Question: How can researchers address species-specific differences in A3AR responses to this compound?
Methodological Answer:
Human vs. rodent A3ARs exhibit divergent ligand binding:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
